4-[(dichloroacetyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[(2,2-DICHLOROACETYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dichloroacetyl group, a pyrazole ring, and a carboxamide group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-DICHLOROACETYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of benzylamines with 2,2-dichloroethanoyl chloride, followed by the addition of alkyl isocyanide and dialkyl acetylenedicarboxylates under mild conditions at ambient temperature . This one-pot synthesis is efficient and yields the desired compound in excellent quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-DICHLOROACETYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[(2,2-DICHLOROACETYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2,2-DICHLOROACETYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The dichloroacetyl group plays a crucial role in binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The pyrazole ring and carboxamide group contribute to the overall stability and specificity of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Chloramphenicol Derivatives: These compounds share the dichloroacetyl group and have similar antimicrobial properties.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
4-[(2,2-DICHLOROACETYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring and a dichloroacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C7H8Cl2N4O2 |
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Molecular Weight |
251.07 g/mol |
IUPAC Name |
4-[(2,2-dichloroacetyl)amino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C7H8Cl2N4O2/c1-13-4(6(10)14)3(2-11-13)12-7(15)5(8)9/h2,5H,1H3,(H2,10,14)(H,12,15) |
InChI Key |
UDLVGIJAXRQKNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C(Cl)Cl)C(=O)N |
Origin of Product |
United States |
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